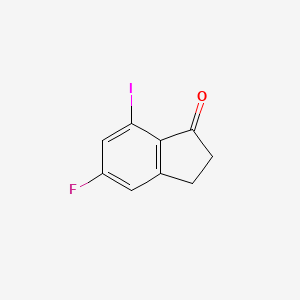

5-Fluoro-7-iodo-2,3-dihydroinden-1-one

Description

Historical Context and Evolution of Indenone Chemistry in Organic Synthesis

The chemistry of indenones and their saturated precursors, indanones, has a rich history dating back to the early 20th century. The first documented synthesis of the parent 1-indanone (B140024) was achieved in 1927 through the reaction of phenylpropionic acid chloride with aluminum chloride. sigmaaldrich.com A few years later, in 1939, a method starting from the cyclization of hydrocinnamic acid was described. sigmaaldrich.com These early methods primarily relied on intramolecular Friedel-Crafts acylation, a robust reaction that remains a staple for constructing the indanone core. sigmaaldrich.comwikipedia.org

Over the decades, the synthetic repertoire for creating these structures has expanded dramatically. nih.gov Modern organic synthesis has introduced a host of new methodologies, including transition-metal-catalyzed carbonylative cyclizations, Nazarov cyclizations, and innovative one-pot reactions from simple, commercially available substrates like benzoic acids or α,β-unsaturated carboxylic acids. sigmaaldrich.comwikipedia.org Advanced techniques, such as the hexadehydro-Diels–Alder (HDDA) reaction, have enabled the construction of complex indenone systems with high regioselectivity. sigmaaldrich.com This continuous evolution of synthetic methods has made a wide array of substituted indenone derivatives readily accessible, fueling their exploration in various scientific fields. sigmaaldrich.comnih.gov

The Indenone Core as a Privileged Structure in Molecular Design

In the realm of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency across a range of biologically active compounds, endowing them with the ability to interact with multiple, distinct biological targets. First described by Evans in 1988, these are known as "privileged structures." chemicalbook.com These frameworks offer a versatile three-dimensional geometry that can be strategically decorated with different functional groups to create libraries of compounds with diverse biological activities and favorable drug-like properties.

The indenone core is considered one such privileged structure. Its rigid bicyclic framework serves as an excellent anchor for orienting substituents in precise spatial arrangements, facilitating targeted interactions with enzymes and receptors. Indanone derivatives have been investigated for a wide range of biological activities, including the treatment of Alzheimer's disease and cancer, highlighting the versatility of this scaffold. nih.gov The core's amenability to a wide variety of chemical modifications allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles, making it a valuable template in modern drug discovery.

Rationale for Halogenation in Indenone Scaffolds for Enhanced Reactivity and Molecular Diversity

Halogenation is a powerful and widely used strategy in medicinal chemistry and organic synthesis to modulate the properties of a molecule. The introduction of halogen atoms onto a scaffold like indenone can have profound effects. Fluorine, in particular, is often incorporated to enhance metabolic stability, improve binding affinity to target proteins by forming favorable interactions, and alter the acidity or basicity of nearby functional groups. sigmaaldrich.com

Conversely, heavier halogens like bromine and especially iodine serve a different but equally important role. The carbon-iodine bond is significantly weaker and thus more reactive, making iodo-substituted aromatics exceptional intermediates in synthesis. The iodine atom acts as a versatile chemical "handle," enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the late-stage modification of complex molecules, providing rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies. Therefore, the dual halogenation of an indenone scaffold with both fluorine and iodine offers a dual advantage: the fluorine atom for modulating biological properties and the iodine atom for expanding molecular diversity.

Scope and Significance of 5-Fluoro-7-iodo-2,3-dihydroinden-1-one in Contemporary Chemical Research

The compound This compound represents a highly specialized yet potentially valuable molecule for chemical research, particularly as a synthetic intermediate. A review of current scientific literature indicates that this specific compound is not widely documented, suggesting it is a novel or highly specialized research chemical rather than a commercial product.

Its significance can be inferred directly from its structure, which combines the privileged indenone core with a strategic di-halogenation pattern. The fluorine atom at the 5-position is positioned to influence the electronic properties of the aromatic ring and can contribute to enhanced biological performance in potential derivatives, such as increased metabolic stability or target-binding affinity.

Simultaneously, the iodine atom at the 7-position provides a reactive site for synthetic diversification. It is an ideal precursor for introducing a wide array of chemical groups through cross-coupling reactions. This would allow researchers to build a library of complex 7-substituted-5-fluoro-indanones from a single, advanced intermediate. Such a library would be invaluable for probing the structure-activity relationships of new therapeutic agents, where modifications at the 7-position could be explored for optimizing potency, selectivity, and pharmacokinetic properties. While specific research findings on this compound are not yet published, its structure positions it as a prime candidate for application in the synthesis of novel, high-value molecules for medicinal chemistry and materials science.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound

Note: Experimental data for this compound is not available in published literature. The following properties have been calculated based on its chemical structure.

| Property | Value |

| Chemical Formula | C₉H₆FIO |

| Molecular Weight | 292.05 g/mol |

| IUPAC Name | 5-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one |

| Canonical SMILES | C1C(=O)C2=C(C=C(C=C2I)F)C1 |

| Physical State | Predicted to be a solid at room temperature |

Structure

3D Structure

Properties

Molecular Formula |

C9H6FIO |

|---|---|

Molecular Weight |

276.05 g/mol |

IUPAC Name |

5-fluoro-7-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6FIO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 |

InChI Key |

ITYZTYZUUGZHPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2I)F |

Origin of Product |

United States |

Methodologies for the Synthesis of 5 Fluoro 7 Iodo 2,3 Dihydroinden 1 One

Precursor Synthesis and Indenone Ring Formation Strategies

The foundational step in synthesizing the target molecule is the formation of the 2,3-dihydroinden-1-one (indanone) skeleton. This is most commonly accomplished via an intramolecular Friedel-Crafts acylation.

The intramolecular Friedel-Crafts acylation is a robust method for creating the indanone ring system from suitable precursors, typically 3-arylpropanoic acids or their corresponding acyl chlorides. orgsyn.orgresearchgate.net In this reaction, the aromatic ring acts as a nucleophile, attacking the electrophilic acyl group of the side chain in the presence of a strong Brønsted or Lewis acid, leading to the formation of the five-membered ketone ring fused to the aromatic ring. nih.govnih.gov

A key precursor for the fluorinated intermediate, 5-fluoro-1-indanone (B1345631), is 3-(3-fluorophenyl)propanoic acid. The cyclization of this precursor is typically promoted by strong acids that facilitate the intramolecular electrophilic aromatic substitution. The fluorine atom on the aromatic ring directs the cyclization primarily to the para position, yielding the desired 5-fluoro-1-indanone.

A more direct route to the final target compound would involve the cyclization of a precursor already bearing both halogen substituents, namely 3-(3-fluoro-5-iodophenyl)propanoic acid . While specific synthesis of this exact precursor is not widely documented, its structure is analogous to known compounds, and its synthesis is feasible through standard organic chemistry methods. nih.gov The cyclization of this di-halogenated precursor would proceed under similar Friedel-Crafts conditions.

The table below summarizes various conditions reported for the intramolecular Friedel-Crafts cyclization to form indanone systems.

| Precursor | Reagent/Catalyst | Conditions | Product | Yield | Reference |

| 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | - | 5-Fluoro-1-indanone | 70.5% | |

| 3-Arylpropanoic acids | Niobium pentachloride (NbCl5) | Room Temperature | 1-Indanones | Good | researchgate.net |

| Benzyl Meldrum's acid derivatives | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Reflux in nitromethane | 2-Substituted 1-indanones | >20:1 regioselectivity | orgsyn.org |

| Amide derivatives | Trifluoromethanesulfonic acid | 60 °C in 1,2-dichlorobenzene | Indanone | Good | nih.gov |

| 2-Fluorobenzoic acid (multi-step) | AlCl3 / NaCl | 130-180 °C | 7-Fluoro-1-indanone | 32% | chemicalbook.com |

The conversion of the propanoic acid functional group into the indenone's ketone is the central transformation in the Friedel-Crafts cyclization strategy. This process is not a simple interconversion but a cyclization and acylation event. The reaction is initiated by the activation of the carboxylic acid (or its more reactive acyl chloride derivative) by a Lewis or Brønsted acid. This generates a highly electrophilic acylium ion or a related complex. This electrophile is then attacked by the electron-rich aromatic ring intramolecularly, forming a new carbon-carbon bond and a six-membered ring intermediate (the arenium ion). Subsequent deprotonation re-establishes the aromaticity of the benzene (B151609) ring, resulting in the final 2,3-dihydroinden-1-one structure with the former carboxylic acid carbon now existing as the C1 ketone. researchgate.netnih.gov

Regioselective Introduction of Halogen Substituents

The precise placement of the fluorine and iodine atoms on the aromatic ring is critical. The regioselectivity can be controlled either by the directing effects of substituents on a pre-formed ring or by using a precursor where the substitution pattern is already established.

Direct fluorination of an indanone ring can be challenging. A more effective and common strategy is to start with a precursor that already contains the fluorine atom at the desired position. For the synthesis of 5-fluoro-1-indanone, the use of 3-(3-fluorophenyl)propanoic acid is exemplary. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. During the intramolecular Friedel-Crafts cyclization, the acyl group is directed to the position para to the fluorine, leading to the formation of 5-fluoro-1-indanone with high regioselectivity. This approach embeds the C5 fluorine atom into the structure from the outset.

Assuming 5-fluoro-1-indanone is synthesized first, the subsequent introduction of iodine at the C7 position would require a regioselective electrophilic aromatic substitution. The electronic properties of the substituents on the 5-fluoro-1-indanone ring would govern the position of the incoming electrophile.

The C5-fluoro substituent is an activating (by resonance) ortho, para-director.

The C1-ketone (as part of the fused ring system) is a deactivating meta-director.

The available positions for substitution are C4, C6, and C7. The C7 position is ortho to the activating fluoro group and meta to the deactivating influence of the carbonyl group, making it a favorable site for electrophilic attack. In contrast, the C6 position is para to the fluorine but ortho to the carbonyl's influence, and the C4 position is ortho to both groups, which can lead to steric hindrance and competing electronic effects. Therefore, direct iodination of 5-fluoro-1-indanone is predicted to selectively yield the 7-iodo product. Standard electrophilic iodination reagents, such as iodine in the presence of an oxidizing agent (e.g., nitric acid) or N-iodosuccinimide (NIS) with an acid catalyst, could be employed for this transformation. wikipedia.org

When synthesizing a multi-substituted aromatic system like 5-Fluoro-7-iodo-2,3-dihydroinden-1-one, the order of reactions is crucial for achieving the desired isomer.

Strategy A: Cyclize then Iodinate This approach involves the synthesis of 5-fluoro-1-indanone followed by selective iodination at the C7 position, as discussed above. The success of this route hinges on the high regioselectivity of the iodination step, which is guided by the combined directing effects of the existing fluoro and keto groups.

Convergent and Divergent Synthetic Approaches for this compound

The synthesis of this compound can be approached through several strategic pathways. These can be broadly categorized as linear, convergent, and divergent syntheses.

A plausible and common approach for a molecule of this complexity is a linear synthesis . In this strategy, the indanone core is constructed first, followed by sequential introduction of the halogen substituents. One potential linear route begins with the formation of 5-fluoro-1-indanone. This can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor like 3-(3-fluorophenyl)propanoic acid. Once the 5-fluoro-1-indanone is obtained, the subsequent challenge is the regioselective introduction of iodine at the C-7 position. A common method for such a transformation is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with an iodide. organic-chemistry.org This would necessitate the synthesis of 7-amino-5-fluoro-1-indanone as a key intermediate.

An alternative linear sequence could involve the initial synthesis of 7-iodo-1-indanone, followed by fluorination at the C-5 position. However, the regioselective introduction of a fluorine atom onto an existing indanone ring system can be challenging.

Divergent synthetic approaches offer the ability to generate a library of related compounds from a common intermediate. Starting from a key intermediate such as 7-amino-5-fluoro-1-indanone, one could not only synthesize the target this compound via a Sandmeyer reaction with potassium iodide, but also access other 7-halo derivatives by using different copper (I) halides (e.g., CuBr, CuCl) in the Sandmeyer reaction. This strategy is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

A summary of these potential synthetic approaches is presented below:

| Synthetic Approach | Description | Starting Materials (Examples) | Key Intermediates (Examples) |

| Linear Synthesis (Route A) | Sequential halogenation | 3-(3-Fluorophenyl)propanoic acid | 5-Fluoro-1-indanone, 7-Amino-5-fluoro-1-indanone |

| Linear Synthesis (Route B) | Sequential halogenation | 3-(Phenyl)propanoic acid, 7-Amino-1-indanone | 7-Iodo-1-indanone |

| Convergent Synthesis | Assembly of two fragments | A fluorinated benzene derivative and a cyclopentenone derivative | - |

| Divergent Synthesis | Generation of analogues from a common intermediate | 7-Amino-5-fluoro-1-indanone | Diazonium salt of 7-amino-5-fluoro-1-indanone |

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Friedel-Crafts Cyclization:

The formation of the indanone ring via intramolecular Friedel-Crafts acylation is a critical step. The choice of the acid catalyst and the reaction temperature can significantly impact the yield and purity of the product. Common catalysts for this reaction include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), and Lewis acids such as aluminum chloride (AlCl₃). For the cyclization of 3-(3-fluorophenyl)propanoic acid to 5-fluoro-1-indanone, a yield of 70.5% has been reported using chlorosulfonic acid.

Optimization of this step would involve screening different catalysts and reaction temperatures to minimize the formation of side products and maximize the yield. The table below presents a hypothetical optimization study for this cyclization.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | AlCl₃ | Dichloromethane | 0 to rt | 65 |

| 2 | Polyphosphoric Acid | - | 80 | 72 |

| 3 | Eaton's Reagent | - | 60 | 78 |

| 4 | Chlorosulfonic Acid | - | rt | 70.5 |

Sandmeyer Reaction:

The introduction of the iodine atom at the C-7 position via a Sandmeyer reaction is another key step that requires careful optimization. The diazotization of the amino group is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in the presence of a strong acid. The subsequent substitution with iodide is often achieved by treating the diazonium salt with a solution of potassium iodide. The yield of this reaction can be influenced by factors such as the concentration of the reagents, the temperature, and the presence of a copper catalyst. While traditional Sandmeyer reactions often use copper(I) salts, the iodination can often proceed without a catalyst. organic-chemistry.org

A hypothetical optimization table for the Sandmeyer iodination of 7-amino-5-fluoro-1-indanone is presented below.

| Entry | Diazotization Conditions | Iodination Reagent | Catalyst | Temperature (°C) | Yield (%) |

| 1 | NaNO₂, HCl (aq) | KI | None | 0 to 60 | 55 |

| 2 | NaNO₂, H₂SO₄ (aq) | KI | None | 0 to 60 | 60 |

| 3 | NaNO₂, HCl (aq) | KI | CuI | 0 to 60 | 68 |

| 4 | t-BuONO, MeCN | KI | None | rt | 65 |

Reactivity and Derivatization of 5 Fluoro 7 Iodo 2,3 Dihydroinden 1 One

Transformation of the Ketone Functionality

The carbonyl group in 5-Fluoro-7-iodo-2,3-dihydroinden-1-one is a key site for a range of chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Additions and Reductions

The ketone functionality is susceptible to attack by various nucleophiles. Reduction of the carbonyl group can be achieved using standard reducing agents to yield the corresponding alcohol. For instance, sodium borohydride (B1222165) in an alcoholic solvent can convert the ketone to a secondary alcohol, providing a chiral center that can be explored for the synthesis of enantiomerically pure compounds.

Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, and aryl groups at the C1 position.

| Reagent | Product Type | Potential Applications |

| Sodium Borohydride | Secondary Alcohol | Chiral building block |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Introduction of diverse R groups |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Introduction of diverse R groups |

Condensation and Annulation Reactions

The ketone can also participate in condensation reactions with various nucleophiles. For example, reaction with primary amines can lead to the formation of imines, which can serve as intermediates for further transformations. Aldol-type condensation reactions with other carbonyl compounds can be used to build larger carbon skeletons.

Annulation reactions, where a new ring is fused onto the existing indanone framework, can be achieved through multi-step sequences often initiated by a reaction at the ketone. These strategies are powerful tools for the synthesis of polycyclic aromatic compounds.

Chemical Transformations at the Iodinated Position (C7)

The carbon-iodine bond at the C7 position is the most versatile site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely used method for the arylation or vinylation of the C7 position. nih.gov The reaction typically proceeds in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and functional group tolerance. nih.gov

The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. The Heck reaction, on the other hand, enables the coupling of the aryl iodide with alkenes.

| Reaction | Coupling Partner | Product Type | Catalyst System |

| Suzuki-Miyaura | Aryl/Vinylboronic acid or ester | Biaryl/Styrene (B11656) derivative | Palladium catalyst + Base |

| Sonogashira | Terminal Alkyne | Arylalkyne | Palladium catalyst + Copper(I) cocatalyst + Base |

| Heck | Alkene | Arylalkene | Palladium catalyst + Base |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions offer an alternative to palladium-catalyzed transformations for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Ullmann-type reactions can be used to form biaryl linkages or to introduce amine or ether functionalities at the C7 position. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but can be advantageous for specific substrate combinations.

Organometallic Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The iodo group can be converted into an organometallic species, such as an organolithium or a Grignard reagent, through halogen-metal exchange. These highly reactive intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups. For example, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid. Reaction with aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively.

Reactivity of the Fluorine Substituent (C5)

The fluorine atom at the C5 position significantly influences the electronic properties and reactivity of the aromatic ring.

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Due to the high electronegativity of fluorine, the inductive effect generally dominates, deactivating the aromatic ring towards electrophilic aromatic substitution. However, the resonance effect, which involves the donation of a lone pair of electrons from the fluorine into the aromatic π-system, can influence the regioselectivity of certain reactions. This combination of effects modulates the electron density of the aromatic ring, impacting its susceptibility to both electrophilic and nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the carbonyl group of the indenone ring system acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The fluorine atom at C5 is a potential leaving group. Although fluoride is generally considered a poor leaving group in SN2 reactions, it is often a good leaving group in SNAr reactions, especially when the aromatic ring is sufficiently activated. nih.govscience.gov

The potential for SNAr at the C5 position would be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles would be required to attack the electron-deficient aromatic ring. The presence of the iodo group at C7 may also influence the reactivity through steric and electronic effects.

| Factor | Influence on SNAr Potential at C5 |

| Electron-withdrawing group | The carbonyl group at C1 activates the aromatic ring towards nucleophilic attack. |

| Leaving group | Fluorine can be an effective leaving group in activated aromatic systems. |

| Nucleophile | Strong nucleophiles are generally required for SNAr reactions. |

| Iodo substituent | May exert steric hindrance and electronic effects that could modulate reactivity. |

Functionalization of the Dihydroindene Ring System

The dihydroindene ring system offers several sites for functionalization, most notably the α-position to the carbonyl group.

The methylene (B1212753) group at the C2 position, being adjacent to the carbonyl group, possesses acidic protons and can be readily functionalized via enol or enolate intermediates.

Alpha-Halogenation: In the presence of an acid or base catalyst, the indenone can react with halogens such as chlorine, bromine, or iodine to introduce a halogen atom at the C2 position. libretexts.orgchemistrysteps.commissouri.edu Under acidic conditions, the reaction proceeds through an enol intermediate and can typically be controlled to yield the mono-halogenated product. missouri.edu In contrast, base-promoted halogenation occurs via an enolate and can lead to polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. chemistrysteps.comucalgary.ca

Alpha-Alkylation: The C2 position can also be alkylated by treating the indenone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by reaction with an alkyl halide. libretexts.orglibretexts.org The use of a strong, non-nucleophilic base is crucial to ensure complete enolate formation and prevent side reactions. libretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds.

| Reaction | Reagents | Potential Product at C2 |

| α-Bromination (acid-catalyzed) | Br2, Acetic Acid | 2-Bromo-5-fluoro-7-iodo-2,3-dihydroinden-1-one |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. CH3I | 5-Fluoro-7-iodo-2-methyl-2,3-dihydroinden-1-one |

Remote C-H functionalization allows for the modification of C-H bonds that are not adjacent to a functional group. dmaiti.com These strategies often rely on the use of a directing group to position a catalyst in proximity to a specific C-H bond. iisc.ac.innih.gov

In the context of this compound, the carbonyl group could potentially serve as a directing group to facilitate the functionalization of C-H bonds on the dihydroindene ring, such as at the C3 position or even on the aromatic ring. organic-chemistry.org Transition metal-catalyzed reactions, for instance, could be employed to achieve such transformations. These methods are at the forefront of modern organic synthesis and offer the potential for novel derivatization of the indenone scaffold.

Stereochemical Aspects of Indenone Transformations

Reactions involving the this compound scaffold can have significant stereochemical implications, particularly when new stereocenters are created. wikipedia.org

Enantioselective Reactions: If a reaction creates a new chiral center, it can potentially lead to a mixture of enantiomers. encyclopedia.pub For example, the reduction of the carbonyl group to a hydroxyl group would generate a new stereocenter at C1. The use of chiral reducing agents could favor the formation of one enantiomer over the other, a process known as enantioselective reduction. stereoelectronics.org

Diastereoselective Reactions: When a molecule already contains a chiral center, the formation of a new stereocenter can lead to diastereomers. msu.edu For instance, if the indenone were to be functionalized at the C2 position to create a chiral center, and a subsequent reaction created a chiral center at C1, the relative orientation of the substituents at these two positions would define the diastereomeric outcome. stereoelectronics.org The existing stereocenter can influence the stereochemical course of the reaction, leading to a preference for one diastereomer over the other. ethz.ch

The principles of stereoselective synthesis are crucial for the preparation of enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry. encyclopedia.pub

Computational and Theoretical Investigations of 5 Fluoro 7 Iodo 2,3 Dihydroinden 1 One

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of a compound. These studies, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule at the atomic level.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 5-Fluoro-7-iodo-2,3-dihydroinden-1-one, the five-membered ring of the 2,3-dihydroinden-1-one core is not planar and can adopt various puckered conformations, often referred to as envelope or twist forms.

A systematic computational search would identify all possible stable conformers and the transition states that connect them. The relative energies of these conformers are crucial for understanding which shapes the molecule is most likely to adopt at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Envelope (Cα-endo) | C1 | Data not available | Data not available |

| Envelope (Cα-exo) | C1 | Data not available | Data not available |

| Twist | C1 | Data not available | Data not available |

This table illustrates the type of data that would be generated from a conformational analysis. Currently, no published data is available for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO would likely be distributed over the aromatic ring and the iodine atom, while the LUMO would be centered on the carbonyl group and the aromatic system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data not available | Likely involved in nucleophilic attacks |

| LUMO | Data not available | Likely involved in electrophilic attacks |

| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity |

This table represents the kind of data obtained from an FMO analysis. Specific values for this compound have not been reported in the literature.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions), often associated with lone pairs on electronegative atoms like oxygen, and are sites for electrophilic attack. Blue areas represent positive potential (electron-poor regions), typically around hydrogen atoms bonded to electronegative atoms, and are sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the carbonyl oxygen and a positive potential near the hydrogens of the dihydroindenone ring. The fluorine and iodine substituents would also influence the electrostatic potential of the aromatic ring.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Calculations for Key Reactions

To understand the mechanism of a reaction involving this compound, such as a nucleophilic addition to the carbonyl group or an electrophilic aromatic substitution, it is essential to locate the transition state (TS). A transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Computational methods can accurately calculate the geometry and energy of these transient species.

Table 3: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Reactant(s) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Addition | This compound + Nu⁻ | Data not available | Data not available |

| Electrophilic Substitution | This compound + E⁺ | Data not available | Data not available |

This table is a template for the data that would be derived from transition state calculations. Such data is currently unavailable for this specific compound.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium (Continuum Solvation Models) or explicitly by including individual solvent molecules in the calculation.

Theoretical Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic effects of its constituent atoms and functional groups. The indenone core, featuring an α,β-unsaturated ketone, presents multiple reactive sites. The presence of a fluorine atom at the 5-position and an iodine atom at the 7-position on the aromatic ring introduces further complexity and modulates the electron distribution across the molecule.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity of such molecules. By calculating various molecular properties, chemists can gain insights into where and how a reaction is likely to occur.

Key Reactivity Descriptors:

Several calculated parameters, known as reactivity descriptors, help in predicting the chemical behavior of a molecule:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In halogenated compounds, heavier halogens can lower the LUMO energy, potentially enhancing reactivity towards nucleophiles. scispace.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the carbonyl oxygen would be a site of high negative potential, and the carbonyl carbon, as well as the β-carbon of the enone system, would exhibit positive potential.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at each atomic site. The Fukui function f(r) indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions, which assign a value to each atom, can predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Predicted Reactivity of this compound:

Based on the general principles of organic chemistry and computational studies on similar structures, the following reactivity patterns can be predicted:

Nucleophilic Attack: The most probable sites for nucleophilic attack are the carbonyl carbon and the β-carbon of the enone system (Michael addition). The relative reactivity of these two sites would depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Attack: The aromatic ring, activated by the electron-donating character of the dihydroindenone system (though modulated by the halogens), could be susceptible to electrophilic substitution. The directing effects of the fluorine and iodine atoms would influence the position of substitution.

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with Lewis bases. This non-covalent interaction can play a role in its biological activity and crystal packing.

Table 1: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates nucleophilic character |

| LUMO Energy | -2.1 eV | Indicates electrophilic character |

| HOMO-LUMO Gap | 4.4 eV | Reflects kinetic stability |

| Fukui Function (f+) at C1 (Carbonyl) | 0.15 | High propensity for nucleophilic attack |

| Fukui Function (f+) at C3 | 0.12 | Propensity for Michael addition |

| Fukui Function (f-) at O1 | 0.20 | High propensity for electrophilic attack |

Advanced Computational Methodologies Applied to Halogenated Indenones

The theoretical investigation of halogenated indenones like this compound benefits from a range of sophisticated computational techniques that go beyond basic geometry optimization and electronic structure calculations.

Density Functional Theory (DFT): As the workhorse of modern computational chemistry, DFT provides a good balance between accuracy and computational cost for studying the electronic structure and properties of medium-sized organic molecules. chemrxiv.orgnih.gov Various functionals, such as B3LYP and M06-2X, are employed depending on the specific properties being investigated. For instance, M06-2X is often preferred for systems involving non-covalent interactions. researchgate.net

Ab Initio Methods: While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, especially for systems where electron correlation is critical. These methods are often used to benchmark DFT results.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to define atomic basins and characterize the nature of chemical bonds, including weaker interactions like halogen bonds.

Molecular Dynamics (MD) Simulations: To understand the behavior of these molecules in a biological environment or in solution, MD simulations are employed. These simulations model the movement of atoms over time, providing insights into conformational flexibility, solvation effects, and interactions with biological macromolecules. scispace.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions in a complex environment, such as an enzyme active site, QM/MM methods are invaluable. The reactive core of the system (e.g., the indenone and the reacting species) is treated with a high-level QM method, while the surrounding environment (e.g., the protein or solvent) is described by a less computationally expensive MM force field.

The application of these advanced methodologies allows for a comprehensive understanding of not only the intrinsic reactivity of halogenated indenones but also their behavior in realistic chemical and biological settings. For example, DFT calculations can be used to predict the regioselectivity of cycloaddition reactions involving the indenone core. nih.gov

Table 2: Application of Advanced Computational Methodologies to Halogenated Indenones

| Methodology | Application | Insights Gained |

| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, FMO analysis, MEP mapping, calculation of reactivity indices. | Prediction of stable conformations, identification of reactive sites, understanding electronic effects of halogens. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. | Understanding the electronic transitions and photophysical properties. |

| Molecular Dynamics (MD) | Simulation of the molecule in solution or in a biological environment. | Analysis of conformational dynamics, solvation effects, and binding modes to target proteins. |

| QM/MM | Modeling of enzymatic reactions or reactions in condensed phases. | Detailed understanding of reaction mechanisms, transition states, and activation energies in a complex environment. |

5 Fluoro 7 Iodo 2,3 Dihydroinden 1 One As a Core Structure in Advanced Chemical Research

Scaffold Design for Targeted Molecular Probes

The development of molecular probes is crucial for understanding complex biological processes and for the diagnosis of diseases. The 5-Fluoro-7-iodo-2,3-dihydroinden-1-one scaffold offers a robust platform for the design of such probes, owing to its rigid structure and the presence of reactive sites for the introduction of reporter groups and targeting moieties.

Integration into Multi-component Reactions for Library Generation

Multi-component reactions (MCRs) are powerful tools in drug discovery and chemical biology, allowing for the rapid synthesis of diverse compound libraries from simple starting materials in a single step. The indenone core, and specifically the functionalities present in this compound, can be exploited in various MCRs. For instance, the ketone functionality can participate in reactions like the Biginelli or Hantzsch reactions, while the iodine atom can be utilized in transition-metal-catalyzed cross-coupling reactions to introduce further diversity. The fluorine atom, in turn, can enhance the metabolic stability and binding affinity of the resulting molecules. While specific examples utilizing this compound in MCRs are not extensively documented, the principles of indenone chemistry suggest its high potential for generating libraries of complex and biologically active compounds.

Molecular iodine has been recognized as an environmentally friendly catalyst for various one-pot multicomponent reactions, highlighting the potential utility of iodo-substituted scaffolds in combinatorial chemistry. rsc.org

Rational Design of Indenone-Based Molecular Recognition Elements

Molecular recognition is key to the function of many biological systems and is a central concept in the design of targeted therapies and diagnostic agents. The development of fluorescent probes, for example, often relies on the rational design of molecules that can selectively bind to a target and produce a measurable signal. nih.gov The this compound scaffold can be functionalized to create such molecular recognition elements. The indenone core can serve as a rigid scaffold to position binding groups in a specific orientation for optimal interaction with a biological target. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions, enhancing binding affinity and selectivity. chemistryviews.org The iodine atom provides a site for the attachment of linkers connected to fluorophores, quenchers, or other reporter groups, facilitating the development of "turn-on" or "turn-off" fluorescent probes. nih.govresearchgate.net The design of such probes often involves computational modeling to predict the binding affinity and photophysical properties of the final molecule. nih.gov

Peptide-based nanoprobes are another area where such scaffolds could be employed for molecular imaging and disease diagnostics. rsc.org

Structure-Activity Relationships and Molecular Optimization

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to the development of new therapeutic agents. The this compound core provides a versatile platform for systematic modifications to probe these relationships and optimize molecular properties.

Systematic Modification of Substituents for Modulating Molecular Properties

The indenone scaffold allows for modifications at several positions. The substituents on the aromatic ring, the methylene (B1212753) groups at the 2- and 3-positions, and the ketone group itself can all be altered to fine-tune the molecule's properties. For example, the introduction of different alkyl or aryl groups at the 2-position can influence the steric and electronic environment around the pharmacophore. The ketone can be converted to other functional groups, such as oximes or hydrazones, to explore different interaction patterns with biological targets. The systematic synthesis and evaluation of such analogs can provide valuable data for establishing quantitative structure-activity relationships (QSAR), which can then guide the design of more potent and selective compounds.

| Modification Site | Potential Modifications | Anticipated Impact on Molecular Properties |

| C-5 Position | Substitution of Fluorine with other halogens (Cl, Br) or electron-donating/withdrawing groups. | Modulation of electronic properties, membrane permeability, and metabolic stability. |

| C-7 Position | Replacement of Iodine with other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira). | Introduction of diversity, attachment of targeting moieties or reporter groups. |

| C-2 Position | Introduction of alkyl, aryl, or heterocyclic substituents. | Alteration of steric bulk and lipophilicity, influencing binding affinity and selectivity. |

| C-1 (Ketone) | Conversion to oxime, hydrazone, or alcohol. | Modification of hydrogen bonding capacity and overall polarity. |

Understanding the Role of Halogenation in Structure-Function Relationships

The presence of both fluorine and iodine on the indenone ring is a key feature of this compound. Halogen atoms can significantly impact a molecule's physicochemical properties and biological activity. Fluorine, being highly electronegative, can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, often leading to increased bioavailability and metabolic stability. chemistryviews.org Iodine, on the other hand, is a larger and more polarizable atom that can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. The iodine atom also serves as a versatile synthetic handle for introducing a wide range of functional groups through reactions like the Suzuki or Stille coupling.

Studies on the combined effects of iodine and fluorine have shown that they can have synergistic or antagonistic effects on biological systems. For instance, in the context of thyroid health, both iodine and fluorine levels have been shown to impact thyroid hormone secretion and intellectual development in children. nih.govmdpi.comresearchgate.net While these studies are not directly on the target compound, they highlight the complex interplay of these two halogens in biological contexts. Understanding these effects is crucial for the rational design of indenone derivatives with desired pharmacological profiles.

Emerging Roles in Organic Materials Science

Beyond their applications in life sciences, indenone derivatives are also gaining attention in the field of organic materials science. Their conjugated π-systems and tunable electronic properties make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The introduction of electron-withdrawing groups, such as the fluorine atom and the ketone group in this compound, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of frontier molecular orbitals is critical for achieving efficient charge injection and transport in organic electronic devices. The indenofluorene scaffold, a related structure, has been shown to be an excellent electron-accepting material for organic electronics. nih.gov

Furthermore, the ability to functionalize the indenone core at multiple positions allows for the synthesis of polymers and small molecules with tailored solid-state packing and thin-film morphology, which are crucial for device performance. While the specific application of this compound in this field is yet to be fully explored, its inherent properties suggest significant potential for the development of novel organic electronic materials. researchgate.netrsc.org

Development of Optoelectronic Materials Incorporating Indenone Moieties

The indenone core is an attractive building block for the design of novel organic optoelectronic materials. Its rigid and planar structure, combined with its electron-accepting nature, makes it a suitable component for creating materials with interesting photophysical and electronic properties. The incorporation of indenone moieties into larger conjugated systems can lead to the development of materials for applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Research into indenofluorene-dione donor-acceptor-donor triads has demonstrated that the indenone scaffold can effectively function as an electron-accepting unit. researchgate.net The strategic attachment of donor groups to the indenone core can extend the light absorption of the resulting molecules into the visible and near-infrared regions of the electromagnetic spectrum, a crucial property for efficient light harvesting in solar cells. researchgate.net The presence of the iodo-substituent at the 7-position of this compound offers a convenient handle for introducing various donor groups through well-established cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions. This allows for the fine-tuning of the electronic properties and absorption spectra of the resulting materials.

The fluorine atom at the 5-position further modulates the electronic properties of the indenone core. Its strong electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This can lead to improved stability and higher open-circuit voltages in organic solar cells.

While specific studies on this compound for optoelectronic applications are not extensively documented, the known properties of functionalized indenones suggest its significant potential. The combination of a reactive site for functionalization (the iodine atom) and an electron-withdrawing group for tuning electronic properties (the fluorine atom) makes it a highly promising platform for the rational design of next-generation organic electronic materials.

Table 1: Potential Optoelectronic Properties of Functionalized Indenone Derivatives

| Donor Group Attached at 7-position | Predicted Effect on Absorption Maximum (λmax) | Predicted Effect on HOMO/LUMO Levels | Potential Application |

| Phenyl | Bathochromic shift | Lowered HOMO/LUMO | OPV, OFET |

| Thienyl | Larger bathochromic shift | Further lowered HOMO/LUMO | OPV, NIR absorbers |

| Carbazole | Significant bathochromic shift | Tunable HOMO/LUMO | OLEDs, OPV |

| Triphenylamine | Strong bathochromic shift | Higher HOMO level | Hole-transport materials |

Note: This table presents predicted trends based on established principles in materials chemistry and the known effects of donor-acceptor interactions in organic conjugated systems. Specific values would require experimental validation.

Advanced Polymer Design with Functional Indenone Units

The incorporation of functional indenone units into polymer chains is a promising strategy for the development of advanced materials with tailored properties. The indenone moiety can be introduced as a side chain or as part of the polymer backbone. The properties of the resulting polymers can be fine-tuned by the choice of the indenone derivative and the polymerization method.

The presence of the iodo-substituent in this compound makes it an ideal monomer for polymerization reactions that rely on cross-coupling chemistry. For example, it can be copolymerized with a variety of bifunctional monomers using Suzuki-Miyaura or Stille coupling reactions to create conjugated polymers. These polymers could find applications in organic electronics, where the indenone unit would contribute to the electron-transporting properties of the material.

Furthermore, the ketone group of the indenone moiety can be a site for post-polymerization modification, allowing for the introduction of additional functional groups and further tuning of the polymer's properties. For instance, the ketone could be converted into a variety of other functional groups, or it could be used as a reactive site for cross-linking the polymer chains.

While the direct polymerization of this compound has not been specifically reported, the general principles of polymer chemistry and the known reactivity of iodo-aromatic compounds suggest that it would be a valuable monomer for the synthesis of novel functional polymers. The resulting polymers would benefit from the thermal stability and electronic properties of the indenone core, as well as the processability often associated with polymeric materials.

Table 2: Potential Polymer Architectures Incorporating Indenone Units

| Polymerization Strategy | Monomers | Potential Polymer Properties |

| Suzuki-Miyaura Copolymerization | This compound, Aryl-diboronic acid | Conjugated, electron-deficient, thermally stable |

| Stille Copolymerization | This compound, Aryl-distannane | Conjugated, processable from solution |

| Sonogashira Copolymerization | This compound, Diethynyl-aryl | Highly conjugated, rigid-rod like |

| Post-polymerization modification | Indenone-containing polymer | Introduction of new functionalities, cross-linking |

Note: This table outlines potential synthetic strategies and the expected properties of the resulting polymers based on established polymerization methods and the characteristics of the indenone core.

Application in Synthesis of Complex Natural Products and Bioactive Molecules

The indenone scaffold is a key structural feature in numerous biologically active natural products and synthetic molecules. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net The ability to construct and functionalize this core structure is therefore of great interest to medicinal chemists and synthetic organic chemists.

Strategic Incorporation of the Indenone Moiety

The this compound molecule serves as a versatile building block for the strategic incorporation of the indenone moiety into larger, more complex molecules. The presence of two distinct halogen atoms at specific positions on the aromatic ring allows for selective and sequential functionalization.

The iodine atom at the 7-position is the more reactive site for cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, through reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. This versatility enables the construction of a diverse library of indenone derivatives with varying steric and electronic properties.

The fluorine atom at the 5-position, while less reactive in cross-coupling reactions, plays a crucial role in modulating the biological activity of the final molecule. The introduction of fluorine can often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic properties. acs.org The strong C-F bond is resistant to metabolic degradation, and the high electronegativity of fluorine can lead to favorable interactions with protein active sites.

Total Synthesis Approaches Utilizing this compound

While a specific total synthesis of a natural product utilizing this compound has not been reported, its potential as a key intermediate is evident from the numerous syntheses that employ functionalized indenones. nih.govresearchgate.net A general retrosynthetic approach would involve the use of this building block to construct the core of a target molecule, followed by further transformations to complete the synthesis.

For example, in the synthesis of a hypothetical natural product containing a 7-aryl-5-fluoro-indenone core, the synthesis could begin with the Suzuki-Miyaura coupling of this compound with an appropriate arylboronic acid. The resulting 7-aryl-5-fluoro-indenone could then be subjected to further reactions, such as stereoselective reductions of the ketone, additions to the double bond (if present after tautomerization), or modifications of the newly introduced aryl group, to ultimately afford the target natural product.

The ability to perform selective cross-coupling at the C-I bond while leaving the C-F bond intact is a key advantage of this building block. This allows for the introduction of complex fragments at a late stage of the synthesis, a strategy known as late-stage functionalization, which is highly desirable for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Table 3: Key Reactions for the Functionalization of this compound

| Reaction | Reagent/Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-5-fluoro-2,3-dihydroinden-1-one |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 7-Alkynyl-5-fluoro-2,3-dihydroinden-1-one |

| Heck Coupling | Alkene, Pd catalyst, base | 7-Alkenyl-5-fluoro-2,3-dihydroinden-1-one |

| Stille Coupling | Organostannane, Pd catalyst | 7-Substituted-5-fluoro-2,3-dihydroinden-1-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 7-Amino-5-fluoro-2,3-dihydroinden-1-one |

Note: This table lists some of the key cross-coupling reactions that can be employed to functionalize the 7-position of the title compound, highlighting its versatility as a synthetic building block.

Future Perspectives and Unexplored Avenues in 5 Fluoro 7 Iodo 2,3 Dihydroinden 1 One Research

Innovative Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign methods for the synthesis of 5-Fluoro-7-iodo-2,3-dihydroinden-1-one is a primary area of future research. Current approaches to functionalized indanones often rely on classical methods such as Friedel-Crafts acylation and alkylation, which can involve harsh reagents and generate significant waste. nih.govresearchgate.netacs.org Future methodologies will likely focus on more sustainable and atom-economical strategies.

One promising direction is the application of transition-metal-catalyzed cascade reactions . researchgate.netrsc.org For instance, a rhodium-catalyzed C-H activation and multistep cascade reaction of benzimidates and alkenes has been shown to produce diverse difunctionalized indenones. researchgate.net Adapting such a strategy could allow for the direct and selective introduction of the fluoro and iodo functionalities in a one-pot process. Another avenue lies in the exploration of radical cascade cyclizations , which have emerged as a powerful tool for constructing functionalized 1-indenones from readily available starting materials like enynones. rsc.orgresearchgate.net

Furthermore, the principles of green chemistry are expected to play a pivotal role. This includes the use of microwave-assisted synthesis, which has been successfully employed for the intramolecular Friedel-Crafts acylation to produce 1-indanones, often with the ability to recycle the catalyst. nih.govresearchgate.net The development of syntheses in greener solvents or even under solvent-free conditions will be a key objective.

Table 1: Potential Innovative Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal-Catalyzed Cascade Reactions | High efficiency, atom economy, potential for stereoselectivity. | Development of catalysts for selective C-F and C-I bond formation. |

| Radical Cascade Cyclizations | Mild reaction conditions, access to complex structures. | Design of precursors for targeted difunctionalization. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Optimization of reaction conditions for scalability. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scale-up. | Development of continuous flow processes for multi-step syntheses. |

Discovery of Unprecedented Reactivity and Catalytic Transformations

The presence of both a fluorine and an iodine atom on the aromatic ring of this compound imparts unique reactivity that is ripe for exploration. The carbon-iodine bond is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 7-position. The selective functionalization of this position is a key area for future investigation.

Moreover, the interplay between the electron-withdrawing fluorine atom and the reactive iodine atom could lead to unprecedented catalytic transformations . The indanone scaffold itself can act as a ligand for transition metals, and the electronic properties tuned by the halogen substituents could influence the catalytic activity in novel ways. Research could focus on designing catalysts where the this compound core is an integral part of the catalytic cycle.

Advanced Characterization Techniques for Mechanistic Insights

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new ones. Future research will undoubtedly leverage advanced spectroscopic and analytical techniques to gain detailed mechanistic insights.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can monitor the reaction progress in real-time, helping to identify transient intermediates and understand reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and rationalize the observed reactivity and selectivity.

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates and products, providing valuable information about complex reaction mixtures. numberanalytics.com

The application of these techniques will be instrumental in elucidating the intricate electronic and steric effects of the fluoro and iodo substituents on the reactivity of the indanone core.

High-Throughput Screening and Combinatorial Chemistry in Scaffold Derivatization

The this compound scaffold holds significant promise for the development of compound libraries for drug discovery and materials science. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can be employed to rapidly synthesize and evaluate a large number of derivatives. nih.govcapes.gov.br

By leveraging the reactivity of the C-I bond, a diverse library of compounds can be generated by introducing various substituents at the 7-position. The ketone functionality at the 1-position also offers a site for further derivatization. These libraries can then be screened for a wide range of biological activities or material properties. The development of robust and efficient synthetic routes amenable to automated synthesis will be a key enabler for this approach.

Table 2: Potential Derivatization and Screening Strategies

| Derivatization Site | Potential Reactions | Screening Focus |

| 7-position (C-I bond) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings | Biological activity (e.g., enzyme inhibition), material properties (e.g., fluorescence). |

| 1-position (ketone) | Reductions, Grignard reactions, Wittig reactions | Introduction of new functional groups, modification of scaffold geometry. |

| Aromatic Ring | Further electrophilic or nucleophilic aromatic substitution | Tuning of electronic properties. |

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The unique structural and electronic features of this compound make it an ideal candidate for interdisciplinary research.

Chemical Biology: The indanone scaffold is present in a number of biologically active molecules. mdpi.comnih.gov The fluoro and iodo substituents can be used to modulate pharmacokinetic properties and to serve as probes for studying biological systems. For example, the iodine atom could be replaced with a radioisotope for use in medical imaging.

Materials Science: The incorporation of this functionalized indanone into polymers or other materials could lead to novel properties. The fluorine atom can enhance thermal stability and hydrophobicity, while the iodine atom provides a site for further modification or for tuning the electronic properties of the material. For instance, derivatives could be explored as components of organic light-emitting diodes (OLEDs) or as functional building blocks for photoresponsive materials. beilstein-journals.org

Future collaborations between organic chemists, chemical biologists, and materials scientists will be essential to fully exploit the potential of this versatile molecule. The exploration of its properties at the intersection of these disciplines promises to yield exciting new discoveries and applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 5-Fluoro-7-iodo-2,3-dihydroinden-1-one?

- Methodological Approach :

- Use halogen-selective catalysts (e.g., palladium complexes) to enhance regioselectivity during iodination at the 7-position.

- Employ solvent systems like DMF or THF for better solubility of intermediates, and monitor reaction progress via HPLC or TLC.

- Optimize temperature (e.g., 60–80°C) to balance reaction rate and side-product formation.

- Reference chiral auxiliaries from related indenone derivatives to improve stereochemical control during dihydroindenone formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Approach :

- NMR : Use -NMR to confirm fluorine substitution patterns and -NMR to identify carbonyl (C=O) and iodinated aromatic carbons.

- X-ray Crystallography : Resolve crystal packing effects and halogen bonding interactions (e.g., C–I···O) to validate molecular geometry .

- Mass Spectrometry : Employ HRMS to distinguish isotopic patterns from iodine () and verify molecular ion peaks.

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Approach :

- Compare Suzuki-Miyaura coupling efficiency using iodine as a leaving group versus bromine/chlorine analogs (e.g., 7-bromo derivatives in ).

- Analyze Hammett substituent constants ( for F, for I) to predict electron-withdrawing effects on aromatic electrophilicity.

- Use DFT calculations to map frontier molecular orbitals and identify reactive sites for bond activation .

Q. What strategies resolve contradictions in halogen bonding versus hydrogen bonding contributions to crystal structure stabilization?

- Methodological Approach :

- Perform experimental charge density analysis (e.g., multipole refinement of X-ray data) to quantify interaction energies of C–I···O halogen bonds versus C–H···O hydrogen bonds .

- Compare thermal stability (DSC/TGA) of polymorphs to assess dominant intermolecular forces.

- Benchmark against structurally similar compounds (e.g., 2,2-dibromo-2,3-dihydroinden-1-one) where halogen bonding dominates .

Q. How can enantioselective synthesis of this compound derivatives be achieved for pharmacological studies?

- Methodological Approach :

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during ketone reduction to introduce asymmetry at the 1-position.

- Evaluate enantiomeric excess (EE) via chiral HPLC or polarimetry, referencing resolved analogs like (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine .

- Explore kinetic resolution strategies during iodination to isolate enantiopure intermediates .

Q. What mechanistic insights explain the compound’s potential antimicrobial activity in structure-activity relationship (SAR) studies?

- Methodological Approach :

- Compare MIC (Minimum Inhibitory Concentration) values against gram-positive/negative bacteria with analogs lacking iodine (e.g., 4-Fluoro-5-methoxy derivatives in ).

- Perform molecular docking to assess interactions between the iodinated aromatic ring and bacterial enzyme active sites (e.g., dihydrofolate reductase).

- Use fluorescence-based assays to evaluate membrane permeability modifications induced by halogenated indenones .

Data-Driven Research Considerations

Q. How should researchers address discrepancies in reported biological activity data for halogenated indenones?

- Methodological Approach :

- Standardize assay conditions (e.g., cell lines, incubation time) when replicating studies on anticancer activity (e.g., compare ’s methoxy-fluoro derivatives with iodine-substituted analogs).

- Use meta-analysis to correlate substituent electronegativity (F, I) with IC values in cytotoxicity screens.

- Validate contradictory results via orthogonal assays (e.g., apoptosis markers vs. proliferation inhibition) .

Q. What computational tools are recommended for predicting the metabolic stability of this compound?

- Methodological Approach :

- Apply ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and metabolic sites, focusing on iodine’s steric effects.

- Simulate oxidative degradation pathways using DFT-based transition state modeling.

- Cross-reference with experimental microsomal stability data from structurally related indenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.